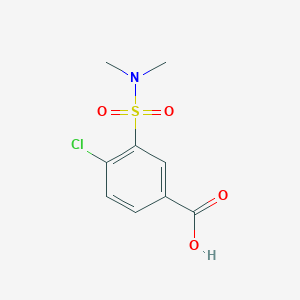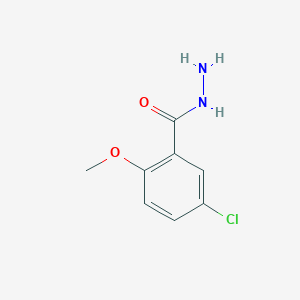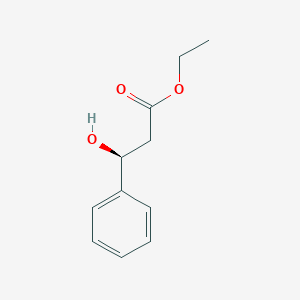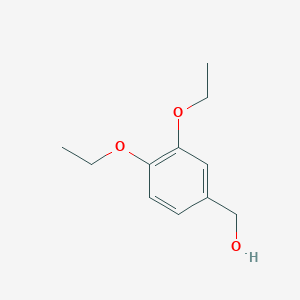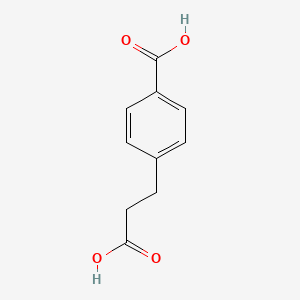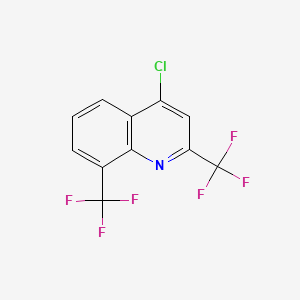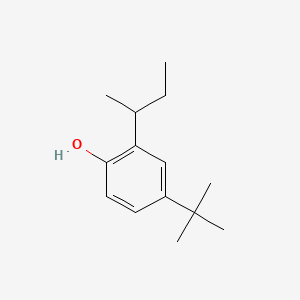
4-叔丁基-2-仲丁基苯酚
描述
4-Tert-butyl-2-sec-butylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a tert-butyl group and a sec-butyl group attached to a phenolic ring
科学研究应用
4-Tert-butyl-2-sec-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
Target of Action
Phenolic compounds like 4-Tert-butyl-2-sec-butylphenol often interact with proteins and enzymes in the body. They can bind to these targets and modulate their activity . .
Mode of Action
Phenols generally act as weak organic acids They can donate a proton (H+) from the hydroxyl group (-OH), leading to various reactions
Biochemical Pathways
Phenolic compounds can participate in various biochemical reactions due to their acidic nature .
生化分析
Biochemical Properties
4-Tert-butyl-2-sec-butylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce the enzyme CYP102 (Cytochrome P450BM-3) in Bacillus megaterium . This interaction suggests that 4-Tert-butyl-2-sec-butylphenol can influence the metabolism of other compounds by modulating the activity of cytochrome P450 enzymes, which are crucial for the oxidative metabolism of various substrates.
Cellular Effects
The effects of 4-Tert-butyl-2-sec-butylphenol on cellular processes are diverse. It has been observed to exhibit estrogenic properties, which means it can mimic the action of estrogen and bind to estrogen receptors . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, 4-Tert-butyl-2-sec-butylphenol has been shown to inhibit cell growth in certain cell lines, indicating its potential cytotoxic effects .
Molecular Mechanism
At the molecular level, 4-Tert-butyl-2-sec-butylphenol exerts its effects through various mechanisms. It can bind to estrogen receptors, leading to changes in gene expression and activation of estrogen-responsive genes . Furthermore, it has been identified as a potential endocrine disruptor, which means it can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones . This compound can also inhibit or activate specific enzymes, thereby affecting metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Tert-butyl-2-sec-butylphenol can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it can degrade over time, especially under oxidative conditions . Long-term exposure to 4-Tert-butyl-2-sec-butylphenol has been associated with changes in cellular function, including alterations in cell growth and metabolism . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 4-Tert-butyl-2-sec-butylphenol vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and adverse effects . Studies have shown that high doses of 4-Tert-butyl-2-sec-butylphenol can lead to significant changes in liver and kidney function, indicating potential organ toxicity . These findings underscore the importance of dose-dependent studies to determine the safe and effective use of this compound.
Metabolic Pathways
4-Tert-butyl-2-sec-butylphenol is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites such as 3-sec-butylcatechol and 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid . These metabolites can further undergo degradation and be excreted from the body. The involvement of 4-Tert-butyl-2-sec-butylphenol in these metabolic pathways highlights its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Tert-butyl-2-sec-butylphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, leading to localized effects. Understanding the transport and distribution of 4-Tert-butyl-2-sec-butylphenol is crucial for assessing its overall impact on cellular and tissue function.
Subcellular Localization
The subcellular localization of 4-Tert-butyl-2-sec-butylphenol can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, thereby affecting cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Tert-butyl-2-sec-butylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves heating phenol with isobutene, resulting in the formation of the desired product along with some side products .
Industrial Production Methods: In industrial settings, the production of 4-tert-butyl-2-sec-butylphenol often involves transalkylation reactions. These reactions are carried out under controlled conditions to maximize yield and minimize the formation of unwanted by-products .
化学反应分析
Types of Reactions: 4-Tert-butyl-2-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenolic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated or nitrated phenolic compounds.
相似化合物的比较
4-tert-Butylphenol: Similar structure but lacks the sec-butyl group.
2-sec-Butylphenol: Similar structure but lacks the tert-butyl group.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups instead of one tert-butyl and one sec-butyl group
Uniqueness: 4-Tert-butyl-2-sec-butylphenol is unique due to the presence of both tert-butyl and sec-butyl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct steric and electronic effects, making it a valuable compound for various applications .
属性
IUPAC Name |
2-butan-2-yl-4-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-6-10(2)12-9-11(14(3,4)5)7-8-13(12)15/h7-10,15H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZLMPBXBMSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335588 | |
| Record name | 4-tert-butyl-2-sec-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51390-14-8 | |
| Record name | 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51390-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylpropyl)-4-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051390148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-butyl-2-sec-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylpropyl)-4-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B1363032.png)
![(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B1363040.png)
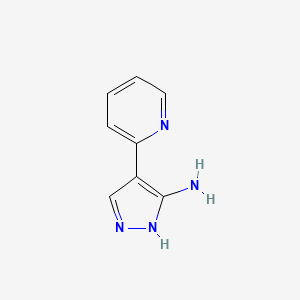
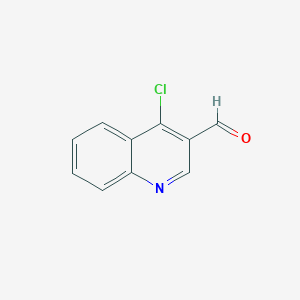
![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)
